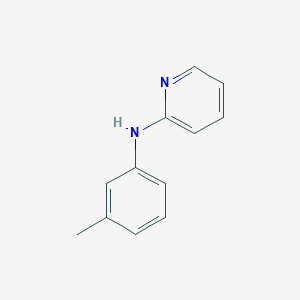

N-(m-Tolyl)pyridine-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

78644-77-6 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-(3-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) |

InChI Key |

OMQYPTWMALFUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of N-(m-Tolyl)pyridine-2-amine, specific absorption bands in the IR spectrum confirm the presence of its key structural features.

The N-H stretching vibration of the secondary amine group is a prominent feature, typically appearing as a single weak band in the region of 3300-3000 cm⁻¹. orgchemboulder.com For primary amines, two bands are observed in this region, while tertiary amines show no N-H stretch. orgchemboulder.com The N-H bending vibration for primary amines is found between 1650-1580 cm⁻¹. orgchemboulder.com Another important vibration is the C-N stretching, which for aromatic amines like this compound, is observed as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-H stretching vibrations of the aromatic rings are expected around 3000 cm⁻¹. msu.edu

Specific IR data for a related compound, 3-Methyl-4,6-diphenyl-N-(o-tolyl)pyridin-2-amine, shows characteristic peaks at 1597, 1530, 1482, 1455, and 1368 cm⁻¹, which are attributed to the complex vibrations of the substituted pyridine (B92270) and tolyl groups. dicp.ac.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

For this compound, the aromatic protons on the pyridine and tolyl rings are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the nitrogen atom and the methyl group. The proton of the secondary amine (N-H) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl (CH₃) protons of the tolyl group will appear as a singlet in the upfield region, generally around 2.3-2.5 ppm.

In a study of the related N-(o-tolyl)pyridin-2-amine, the proton NMR spectrum in CDCl₃ showed a singlet for the methyl protons at δ 2.28 ppm. The aromatic protons appeared as a multiplet in the range of δ 6.58-8.17 ppm. rsc.org Specifically, the proton at the 6-position of the pyridine ring appeared as a doublet at δ 8.17 ppm. rsc.org The N-H proton was observed as a singlet at δ 6.34 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm.

For this compound, the carbon atoms of the aromatic rings are expected to appear in the range of 100-160 ppm. The carbon atom attached to the nitrogen in the pyridine ring (C2) and the tolyl ring will be significantly influenced by the nitrogen's electronegativity. The methyl carbon of the tolyl group will resonate at a much higher field, typically around 15-25 ppm.

In the ¹³C NMR spectrum of N-(o-tolyl)pyridin-2-amine in CDCl₃, the signals for the aromatic carbons were observed between δ 107.0 and 156.2 ppm. rsc.org The methyl carbon appeared at δ 17.5 ppm. rsc.org The carbon atoms of the pyridine ring were assigned as follows: C2 at δ 156.2, C6 at δ 147.9, C4 at δ 137.9, C3 at δ 107.0, and C5 at δ 114.1 ppm. The carbons of the tolyl group were observed at δ 137.2 (C1'), 130.9 (C3'), 126.3 (C4'), 123.9 (C5'), and 122.4 (C6'). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The absorption maxima (λ_max) provide information about the extent of conjugation in a molecule.

For this compound, the presence of two aromatic rings connected by a nitrogen atom creates an extended π-conjugated system. This is expected to result in strong UV absorptions. A study on the related N-p-tolylpyridin-2-amine in dichloromethane (B109758) showed strong absorption bands at λ_max = 310 nm and 276 nm. researchgate.net These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated system. The exact position of the absorption maxima for this compound may vary slightly due to the different substitution pattern on the tolyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition. While specific experimental mass spectra for the m-tolyl isomer are not widely published, data for the isomeric N-(o-tolyl)pyridine-2-amine shows a calculated [M+H]⁺ ion at m/z 185.1073, corresponding to the molecular formula C₁₂H₁₃N₂. rsc.org It is expected that this compound would exhibit a nearly identical molecular ion peak.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the established fragmentation patterns of aromatic amines and pyridine derivatives. libretexts.orgmiamioh.edumdpi.com The primary fragmentation pathways likely involve:

Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for amines, resulting in a stabilized radical cation.

Cleavage of the C-N bond: Scission of the bond between the tolyl ring and the amine nitrogen or the pyridine ring and the amine nitrogen can occur.

Formation of a tropylium (B1234903) ion: The tolyl group can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of HCN: A characteristic fragmentation of the pyridine ring can lead to the expulsion of a neutral hydrogen cyanide molecule.

A proposed fragmentation scheme based on these principles is detailed in the table below.

| m/z (Proposed) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen radical from the amine group |

| 169 | [C₁₁H₉N₂]⁺ | Loss of a methyl radical from the tolyl group |

| 93 | [C₆H₇N]⁺ | Toluidine radical cation from C-N bond cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the tolyl group |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, and bond angles. While a specific SCXRD study for this compound was not found in the reviewed literature, extensive crystallographic data for highly analogous compounds allows for a detailed inference of its solid-state characteristics.

Solid-State Structural Analysis

The solid-state structure of this compound is expected to be non-planar. This is evidenced by the crystal structures of related compounds. For instance, in a copper complex where a derivative, 4-methyl-2-(m-tolyl-amino)pyridine, acts as a ligand, the pyridine and benzene (B151609) rings are significantly twisted with respect to each other, exhibiting dihedral angles of 53.1(2)° and 54.2(2)°. researchgate.net Similarly, the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals substantial twists, with dihedral angles of 17.42(16)° and 34.64(16)° between the pyridine and benzene rings in the two independent molecules of the asymmetric unit. researchgate.net

This deviation from planarity is a result of steric hindrance between the ortho-hydrogen of the tolyl group and the pyridine ring, as well as the inherent rotational freedom around the C-N bonds. The key structural parameters, inferred from these related structures, are summarized in the following table.

| Parameter | Expected Value/Characteristic | Reference/Justification |

|---|---|---|

| Crystal System | Likely Monoclinic | Common for related aminopyridine derivatives. researchgate.net |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c) | Common for related organic molecules. |

| Dihedral Angle (Pyridine-Benzene) | ~30-55° | Inferred from related structures showing significant twisting. researchgate.netresearchgate.net |

| C(aryl)-N-C(pyridyl) Bond Angle | ~128-132° | Typical for diarylamines. |

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound is anticipated to be governed by a network of intermolecular interactions. The primary interaction is expected to be N-H···N hydrogen bonding between the amine hydrogen of one molecule and the pyridine nitrogen of an adjacent molecule. This type of hydrogen bonding is a common and structure-directing feature in aminopyridine crystals.

C-H···π interactions: The aromatic rings provide sites for C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule.

π-π stacking interactions: The pyridine and tolyl rings can engage in π-π stacking, which may be offset due to the non-planar nature of the molecule. In the related N-(4-Methylphenyl)-3-nitropyridin-2-amine, π-π stacking is observed with centroid-centroid distances of approximately 3.6-3.7 Å. researchgate.net

These interactions collectively contribute to the formation of a stable three-dimensional supramolecular architecture. The presence of both hydrogen bond donors (N-H) and acceptors (pyridine N) makes this compound a versatile building block for crystal engineering.

Computational Chemistry and Theoretical Investigations of N M Tolyl Pyridine 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical analysis of molecular systems, including N-(m-Tolyl)pyridine-2-amine. These methods offer a balance between computational cost and accuracy, making them well-suited for studying the intricate electronic properties of this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules like this compound, a combination of a suitable basis set and functional is crucial for obtaining reliable results.

Commonly employed basis sets for this type of organic molecule include Pople's split-valence basis sets, such as 6-31G(d,p) and 6-311++G(d,p). The inclusion of polarization functions (d,p) is important for accurately describing the anisotropic electron distribution around the atoms. For more precise calculations, especially for properties like non-linear optics, larger basis sets such as aug-cc-pVDZ may be utilized.

The choice of the functional is equally critical. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for many organic molecules. nih.gov Other functionals, such as the CAM-B3LYP, are often employed for studying long-range interactions and electronic excitations. researchgate.net The selection of the functional and basis set is often guided by the specific property being investigated and by benchmarking against experimental data where available. nih.govnih.gov

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Aromatic Amines

| Basis Set | Functional | Typical Applications |

|---|---|---|

| 6-31G(d,p) | B3LYP | Geometry optimization, vibrational frequencies |

| 6-311++G(d,p) | B3LYP | Electronic properties, HOMO-LUMO analysis |

| cc-pVDZ | B3LYP | Higher accuracy geometry and energy calculations |

| aug-cc-pVTZ | CAM-B3LYP | Excited state properties, NLO properties |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl and aminopyridine moieties, while the LUMO is likely distributed over the pyridine (B92270) ring. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com These calculations are crucial for understanding the electronic transitions observed in UV-Visible spectroscopy. mdpi.com

Table 2: Representative Calculated Frontier Molecular Orbital Energies and Energy Gaps

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 5.0 |

Note: These are typical expected ranges based on similar aromatic amine compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the electronegative nitrogen atom of the pyridine ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms, which are prone to nucleophilic attack. nih.govresearchgate.net This information is vital for understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). wikipedia.orgwisc.edu This analysis allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. uni-muenchen.dewisc.edu

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the amino nitrogen to the antibonding orbitals of the pyridine and tolyl rings. These interactions, often referred to as n → π* transitions, contribute to the stability of the molecule. The analysis provides information on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ, π, and lone pairs). acadpubl.eu The stabilization energies associated with these delocalizations can be calculated to assess their significance.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π*(C-C)pyridine | 5-10 |

| π(C-C)tolyl | π*(C-C)pyridine | 2-5 |

| π(C-C)pyridine | π*(C-C)tolyl | 1-3 |

Note: E(2) represents the stabilization energy. These are hypothetical values for illustrative purposes.

Theoretical calculations are also employed to predict the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this compound. Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large β values. researchgate.netresearchgate.net The presence of the electron-donating amino and tolyl groups connected to the electron-accepting pyridine ring in this compound suggests that it may possess notable NLO properties. nih.govnih.gov

Table 4: Predicted Nonlinear Optical Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2-4 Debye |

| Mean Polarizability (α) | 150-200 a.u. |

| First Hyperpolarizability (β) | 10-20 x 10-30 esu |

Note: These are estimated values based on computational studies of similar organic molecules.

Topological Analyses (ELF, LOL, ALIE, RDG) for Electron Density Distribution and Interactions

Topological analyses of scalar fields related to electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into chemically meaningful regions, allowing for a quantitative description of bonds, lone pairs, and weak interactions.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. It provides a clear picture of electron localization, revealing atomic shells, covalent bonds, and lone pairs. For this compound, an ELF analysis would be expected to show localization basins corresponding to the C-C and C-H bonds of the tolyl and pyridine rings, the C-N and N-H bonds of the amine bridge, and the lone pair on the pyridine nitrogen atom.

Localized Orbital Locator (LOL): Similar to ELF, the LOL provides a visualization of electron localization, particularly in regions of high kinetic energy. It is useful for distinguishing areas of covalent bonding and lone pairs with high clarity.

Average Localized Ionization Energy (ALIE): ALIE maps the energy required to remove an electron at any given point in the molecular space. Regions with low ALIE values, such as lone pairs and pi-systems, indicate the most reactive nucleophilic sites. For this compound, this analysis could identify the pyridine nitrogen and the amino group as key sites for electrophilic attack.

Reduced Density Gradient (RDG): The RDG is a powerful tool for visualizing weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would be crucial for understanding its crystal packing and potential intramolecular interactions, such as a possible hydrogen bond between the amine proton and the pyridine nitrogen, which influences its conformational preference.

Despite the utility of these methods, specific studies applying ELF, LOL, ALIE, or RDG analysis to this compound have not been reported in the surveyed literature.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms as quantum subsystems and to characterize the chemical bonds between them. By locating bond critical points (BCPs) in the electron density, one can evaluate the nature of the chemical bond. Key properties at the BCP, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

A QTAIM analysis of this compound would provide quantitative data on the strength and nature of its various bonds (C-C, C-N, N-H, C-H). It would definitively characterize any intramolecular hydrogen bonding between the N-H group and the pyridine nitrogen by identifying a BCP between the H and N atoms and analyzing its properties. However, a dedicated QTAIM study for this specific molecule is not available in the current scientific literature.

Theoretical Vibrational and NMR Spectral Calculations

Computational methods, particularly DFT, are highly effective at predicting vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) and can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. For this compound, calculations would predict characteristic frequencies for N-H stretching, C-N stretching, and the various aromatic ring modes.

NMR Spectra: Theoretical calculations can predict NMR chemical shifts (e.g., ¹H and ¹³C) by computing the magnetic shielding tensor for each nucleus. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Although theoretical prediction of spectra is a common practice, detailed research articles presenting and analyzing the calculated vibrational and NMR spectra of this compound are not presently available.

Molecular Modeling and Simulation Studies

Conformational Analysis and Stability Studies

This compound possesses conformational flexibility, primarily due to the rotation around the C-N bonds linking the two aromatic rings. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time based on a classical force field, providing insight into the dynamic behavior of a system. An MD simulation of this compound could be used to:

Explore its conformational landscape at a given temperature.

Study its interaction with solvent molecules, such as water, to understand solvation effects.

Simulate its behavior in a condensed phase (e.g., a crystal or amorphous solid) to understand intermolecular interactions and bulk properties.

MD simulations are particularly powerful for studying large systems or long-timescale phenomena that are inaccessible to quantum mechanical methods. Despite its potential, there are no published MD simulation studies focused specifically on this compound.

Note on Data Tables: The user request included the generation of interactive data tables. As no published research containing the specific computational data for this compound was found, no data tables could be generated.

Reaction Kinetics and Mechanism Studies via Computational Approaches

The synthesis of N-arylpyridine-2-amines, including this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of the catalytic cycle to understand its kinetics and mechanism. This involves identifying the structures of intermediates and transition states and calculating their corresponding energies.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of key steps:

Amine Coordination and Deprotonation: The amine (e.g., m-toluidine) coordinates to the resulting palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: This final step involves the formation of the new C–N bond and the regeneration of the palladium(0) catalyst. The product, this compound, is released from the coordination sphere of the metal.

DFT calculations provide the Gibbs free energy (ΔG) for each step, allowing for the construction of a complete energy profile. The highest energy barrier along this profile corresponds to the turnover-limiting step of the reaction. For many palladium-catalyzed aminations of heteroaryl chlorides, computational studies have shown that the initial oxidative addition presents the highest activation barrier.

Below is a representative data table illustrating the types of energetic data obtained from DFT studies on a model Buchwald-Hartwig reaction involving a halopyridine and an arylamine.

| Mechanistic Step | Description | Calculated Activation Energy (kcal/mol) - Representative System |

|---|---|---|

| Oxidative Addition | Pd(0)Ln + 2-Cl-Py → [LnPd(Cl)(Py)] | +25.5 |

| Amine Coordination/Deprotonation | [LnPd(Cl)(Py)] + ArNH2 → [LnPd(NHAr)(Py)] + HCl | +12.0 |

| Reductive Elimination | [LnPd(NHAr)(Py)] → Pd(0)Ln + ArNHPy | +18.5 |

Note: The data presented are illustrative for a model system (e.g., Pd(dppf) catalyzed coupling of 2-chloropyridine (B119429) and aniline) and are not specific to this compound. "L" represents a phosphine (B1218219) ligand, "Py" represents the pyridine ring, and "Ar" represents the aryl group.

These computational studies are crucial for optimizing reaction conditions. For example, by understanding the geometry of the transition state for oxidative addition, ligands can be designed to lower its energy, thereby accelerating the reaction.

Computational Insights into Solvent Effects and Excited State Properties

The photophysical properties of molecules like this compound are dictated by their electronic structure and how it is influenced by the surrounding environment. Computational methods can predict these properties, offering insights into absorption and emission spectra.

TD-DFT is a powerful and widely used quantum chemical method for calculating the electronic excited states of molecules. It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectroscopy, as well as the oscillator strengths, which relate to the intensity of the absorption.

For an N-aryl-2-aminopyridine, the lowest energy electronic transitions are typically of a π → π* or intramolecular charge-transfer (ICT) character. In an ICT transition, electron density moves from one part of the molecule (the donor) to another (the acceptor) upon photoexcitation. In this compound, the tolyl-amine moiety generally acts as the electron donor, while the pyridine ring serves as the electron acceptor.

The solvent environment can significantly impact these electronic transitions. Polar solvents tend to stabilize polar or charge-transfer excited states more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum. This phenomenon is known as solvatochromism. TD-DFT calculations can model these solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM).

A typical TD-DFT study would calculate the lowest singlet excitation energies in different solvents. The results would allow for the characterization of the orbitals involved in the transition (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to confirm the nature of the excitation.

The following interactive table provides representative TD-DFT data for a model N-aryl-2-aminopyridine system in different solvents, illustrating the effect of solvent polarity on the primary electronic transition.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| Gas Phase | 1.0 | 310 | 0.25 | HOMO → LUMO |

| Toluene | 2.4 | 318 | 0.28 | HOMO → LUMO |

| Dichloromethane (B109758) | 8.9 | 325 | 0.31 | HOMO → LUMO |

| Acetonitrile | 37.5 | 332 | 0.35 | HOMO → LUMO |

Note: This data is illustrative for a generic N-aryl-2-aminopyridine and does not represent experimentally or computationally verified values for this compound. The observed red-shift with increasing solvent polarity is characteristic of a transition to a more polar excited state.

Such theoretical investigations are invaluable for designing molecules with specific photophysical properties, for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Chemical Reactivity and Transformations of N M Tolyl Pyridine 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic properties of the two aromatic rings in N-(m-Tolyl)pyridine-2-amine dictate the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Any electrophilic substitution on the pyridine moiety would be expected to occur under harsh conditions, with the electrophile adding to the C3 or C5 position, analogous to the meta-directing effect observed in nitrobenzene. In contrast, the tolyl ring is activated by the methyl group and the secondary amine bridge, which are both electron-donating. Therefore, electrophilic substitution will preferentially occur on the tolyl ring at the positions ortho and para to the amine and methyl substituents.

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-poor, is susceptible to nucleophilic aromatic substitution (SNAr). Attack is favored at the C2 and C4 positions, as the negative charge of the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. While the C2 position is already substituted, reactions at the C4 or C6 positions are plausible, especially if a good leaving group is present. The tolyl ring is electron-rich and generally not reactive towards nucleophiles unless activated by a strongly electron-withdrawing group.

Functional Group Interconversions of the Amine Moiety

The secondary amine bridge in this compound is a key site for functionalization. As a typical secondary amine, it can undergo a variety of transformations.

N-Alkylation and N-Arylation: The amine can act as a nucleophile, reacting with alkyl halides or other electrophilic carbon sources to form tertiary amines. It can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form triarylamines.

N-Acylation: Reaction with acid chlorides or anhydrides readily yields the corresponding N-amide. This transformation is often used to modify the electronic properties of the molecule or as a protecting group strategy.

Deprotonation: The N-H proton is weakly acidic and can be removed by a strong base to generate an amide anion. This anion is a more potent nucleophile and can be used in various bond-forming reactions.

Oxidation: The amine moiety can be oxidized under specific conditions, although this can be challenging to control and may lead to complex product mixtures.

These interconversions allow for the synthesis of a diverse library of derivatives with tailored steric and electronic properties for various applications.

Cyclization and Annulation Reactions

The structure of this compound, featuring a directing pyridyl group and an activatable aryl ring, makes it an excellent substrate for constructing complex heterocyclic systems through cyclization and annulation reactions.

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for synthesizing fused heterocyclic compounds. For instance, derivatives containing appropriate tethers can undergo intramolecular radical cyclization to form novel polycyclic amines. Another pathway involves the formation of N-acyliminium ions from acylated derivatives, which can then undergo intramolecular electrophilic attack on the electron-rich tolyl ring to construct new ring systems.

N-aryl-2-aminopyridines are widely used in transition metal-catalyzed cycloaddition reactions to form polycyclic N-heterocycles. These reactions often proceed via C-H activation of the aryl ring, directed by the pyridine nitrogen.

For example, Rhodium(III)-catalyzed [3+2] cycloaddition with alkynes provides a direct route to N-(2-pyridyl)indoles. Similarly, annulation with various coupling partners like α-chloro ketones under iridium catalysis can also yield indole (B1671886) scaffolds. These methods benefit from high atom economy and provide access to valuable heterocyclic cores from simple starting materials.

Table 1: Examples of Cycloaddition Reactions with N-Aryl-2-aminopyridines

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [RhCp*Cl2]2 | Alkynes | N-(2-pyridyl)indoles | |

| Pd(OAc)2 / Cu(TFA)2 | Alkynes | Indoles | |

| [IrCp*Cl2]2 | α-chloro ketones | Indoles |

Cross-Coupling Chemistry

The pyridine moiety in this compound serves as an excellent directing group, enabling a variety of cross-coupling reactions. This strategy allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed C–H activation is a cornerstone of modern synthetic chemistry, and N-aryl-2-aminopyridines are exemplary substrates for this transformation. The pyridine nitrogen coordinates to the metal center, directing the catalyst to activate a specific C-H bond, typically at the ortho position of the aryl ring. This allows for the direct introduction of various functional groups, avoiding the need for pre-functionalized substrates.

Rhodium, palladium, and iridium catalysts have been extensively used for the C-H functionalization of N-aryl-2-aminopyridines with a range of coupling partners, including alkenes, alkynes, and other carbon sources. These reactions lead to the formation of C-C, C-N, and C-O bonds, providing access to a wide array of complex molecules. The atom-economical nature of C-H activation makes it a highly attractive and sustainable synthetic tool.

Table 2: Transition Metal-Catalyzed C-H Functionalization of N-Aryl-2-aminopyridines

| Metal Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbonylative C–H activation | Fused heterocycles | |

| Rhodium (Rh) | Annulation with alkynes | N-(2-pyridyl)indoles | |

| Iridium (Ir) | Annulation with α-chloro ketones | Indoles |

C–H Activation and Functionalization

Regioselectivity in C–H Activation

The structure of this compound provides multiple sites for C–H activation, a powerful strategy for molecular functionalization. The pyridine nitrogen atom is a key player, often acting as an embedded directing group that facilitates the formation of stable complexes with transition metals. rsc.org This coordination typically directs functionalization to the C-H bonds at the ortho positions of the attached aryl group or other accessible sites.

In the context of N-aryl-2-aminopyridines, transition metal catalysts such as palladium, rhodium, and iridium can promote cyclization and functionalization reactions. rsc.org The pyridine nitrogen atom can chelate to the metal center, bringing it in close proximity to specific C–H bonds on the N-aryl ring. For this compound, this directed activation would preferentially occur at one of the two ortho-positions of the m-tolyl ring, leading to the formation of cyclometalated intermediates. These intermediates can then react with various coupling partners. The presence of the methyl group at the meta-position can influence the electronic and steric environment, potentially favoring activation at the less sterically hindered ortho C-H bond.

For instance, studies on similar 2-arylpyridine systems have shown that rhodium catalysis can be used for C–H activation/C–C cross-coupling reactions with organometallic reagents like triorganoindium. researchgate.net The regioselectivity is primarily governed by the directing effect of the pyridine nitrogen. Similarly, palladium-catalyzed C-H functionalization is a common approach for synthesizing nitrogen heterocycles, where directing groups like pyridine are extensively used to control the site of reaction. researchgate.net

Cross-Coupling with Organometallic Reagents

This compound can participate in cross-coupling reactions, typically after conversion of one of its C-H bonds to a more reactive group (like a halide) or via direct C-H activation. The pyridine and amine moieties are crucial for its reactivity profile in transition metal-catalyzed processes. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly relevant. For example, if this compound were halogenated on either the pyridine or the tolyl ring, it could undergo Suzuki-Miyaura coupling with organoboron reagents. The synthesis of related N-arylpyrimidin-2-amine derivatives has been successfully achieved using palladium catalysts like dichlorobis(triphenylphosphine)Pd(II) in conjunction with ligands such as Xantphos. nih.govmdpi.com These reactions demonstrate the feasibility of coupling aryl halides with amine-containing heterocyclic systems.

The general utility of N-aryl-2-aminopyridines in forming a variety of N-heterocycles through direct and atom-economical cross-coupling strategies highlights the importance of this class of compounds in synthetic chemistry. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling for Synthesis of N-Aryl Amines

| Coupling Partners | Catalyst System | Base | Solvent | Product Type | Yield | Reference |

| 4-chloro-6-methylpyrimidin-2-amine + Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile/Water | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74% | nih.gov |

| Amine + Aryl Bromide | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82% | nih.gov |

This table illustrates typical conditions for related systems, as specific data for this compound was not available in the provided search results.

Oxidation and Reduction Chemistry

N-Oxidation of Pyridine Ring (General Pyridine N-Oxides)

The oxidation of this compound at the pyridine nitrogen to form the corresponding N-oxide is a challenging transformation due to the presence of the secondary amine, which is also susceptible to oxidation. Selective N-oxidation of the pyridine ring in molecules containing other amine functionalities is a significant synthetic problem, often addressed by using specific reagents or strategies that differentiate between the two nitrogen atoms. nih.gov

Generally, pyridine rings are oxidized to pyridine N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org However, these reagents can also oxidize secondary amines. For substrates containing both a pyridine and an aliphatic amine, a common strategy involves the in situ protonation of the more basic aliphatic amine. This protonation deactivates the aliphatic amine towards oxidation, allowing for selective oxidation of the less basic pyridine nitrogen. nih.gov

While this compound features an aromatic secondary amine, which is less basic than an aliphatic amine, its nucleophilicity might still lead to competitive oxidation. The success of selective pyridine N-oxidation would depend on the relative nucleophilicity of the two nitrogen atoms and the specific oxidizing agent used. For instance, studies have shown that pyridines with electron-donating groups are more readily oxidized. nih.gov The N-(m-tolyl)amino group at the 2-position is electron-donating, which should enhance the reactivity of the pyridine nitrogen towards oxidation.

Table 2: General Conditions for Pyridine N-Oxidation

| Pyridine Substrate | Oxidizing Agent | Conditions | Product | Reference |

| 3-Substituted Pyridines | m-CPBA | N/A | 3-Substituted Pyridine N-Oxide | arkat-usa.org |

| Pyridines with Aliphatic Amines | Urea-H₂O₂ / Phthalic Anhydride / TFA | CH₃CN, 0 °C to rt | Pyridine N-Oxide (selectively) | nih.gov |

| Methyl Isonicotinate | Bis(trimethylsilyl)peroxide (BTSP) / Perrhenic acid | CH₂Cl₂ | Methyl Isonicotinate N-Oxide | arkat-usa.org |

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Formation Reactions

This compound is typically synthesized via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (2-halopyridine) and an amine (m-toluidine). libretexts.org The reaction mechanism is a well-established catalytic cycle involving a Pd(0) active species. wikipedia.org

The catalytic cycle proceeds through several key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the 2-halopyridine to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. libretexts.orgwikipedia.org

Amine Coordination and Deprotonation: The amine, m-toluidine, then coordinates to the Pd(II) complex. In the presence of a base (commonly a sterically hindered alkoxide like sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amide complex. wikipedia.org

Reductive Elimination: The final step is reductive elimination from the palladium amide complex. This step forms the C-N bond of the product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgyoutube.com

An alternative pathway can involve the formation of an aminostannane (B14696203) from the amine, which then undergoes transmetalation with the palladium complex, though this is an older method. libretexts.org The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich ligands generally promoting the reductive elimination step and stabilizing the Pd(0) catalyst. wikipedia.org

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a valuable tool for elucidating the rate-determining step and transition state structures in reaction mechanisms. For the Buchwald-Hartwig amination, ¹³C KIE studies have been employed to investigate the mechanism under various conditions. nih.govnih.gov

By measuring the KIE at the carbon atom of the C-X bond (where X is a halide) in the aryl halide, researchers can determine the extent to which this bond is broken in the rate-determining transition state. A significant KIE value (k¹²/k¹³ > 1) indicates that the C-X bond cleavage is part of the rate-determining step.

In studies of the Buchwald-Hartwig amination of aryl halides, it has been shown that the oxidative addition of the aryl halide to the Pd(0) complex is often the first irreversible step and can be the rate-determining step of the catalytic cycle. nih.gov For example, experiments using symmetrically substituted reactants like 1,4-dibromobenzene (B42075) allow for intramolecular KIE measurements, which can simplify the experimental procedure and provide high-resolution information about the transition structure. nih.govnih.gov The magnitude of the observed KIE can vary depending on the halide (Cl, Br, I), with the trend often paralleling the C-X bond length in the transition state. nih.gov These studies confirm that for many substrate combinations, the oxidative addition step is indeed the turnover-limiting event in the catalytic cycle.

Catalytic Cycle Analysis

The chemical reactivity of this compound in catalytic processes is largely defined by the cooperative action of its pyridyl nitrogen and the amine group, which can act as a bidentate directing group. This structural feature facilitates the formation of stable cyclometalated intermediates with various transition metals, which is a critical step in many catalytic cycles. rsc.orgresearchgate.net The pyridyl nitrogen often serves as an initial coordination site for the metal catalyst, positioning it to activate a C-H bond on the tolyl ring for subsequent functionalization. rsc.org

Palladium-Catalyzed Annulation Reactions

N-aryl-2-aminopyridines, including the m-tolyl variant, are effective substrates in palladium-catalyzed annulation reactions to synthesize complex N-heterocycles like N-(2-pyridyl)indoles. rsc.org The catalytic cycle for these transformations typically involves several key steps.

A generally accepted mechanism begins with the C-H activation of the N-aryl-2-aminopyridine substrate by a Pd(II) species. rsc.org The pyridyl nitrogen directs the palladium catalyst to the ortho-position of the tolyl ring, leading to the formation of a palladacycle intermediate. This is followed by the coordination and insertion of a coupling partner, such as an alkyne, into the Pd-C bond. rsc.org Subsequent coordination and insertion of carbon monoxide (if present) can occur, leading to a more complex intermediate. rsc.org The final step is a reductive elimination that forms the desired indole product and regenerates a Pd(0) species. rsc.org The Pd(0) is then re-oxidized to the active Pd(II) state by an oxidant (e.g., CuCl₂, Benzoquinone) to complete the catalytic cycle. rsc.org

Table 1: Key Steps in Pd(II)-Catalyzed Annulation

| Step | Description |

| 1. C-H Activation | The pyridyl nitrogen of this compound directs the Pd(II) catalyst to activate an ortho C-H bond on the tolyl ring, forming a six-membered palladacycle intermediate. |

| 2. Alkyne Insertion | An alkyne molecule coordinates with the palladium center and subsequently inserts into the Pd-C bond of the intermediate. rsc.org |

| 3. CO Insertion (Optional) | If a carbon monoxide source is present, it can coordinate and insert into the palladium-containing intermediate. rsc.org |

| 4. Reductive Elimination | The coupled organic fragment is eliminated from the palladium center, forming the final N-heterocyclic product. rsc.org |

| 5. Catalyst Regeneration | The resulting Pd(0) is re-oxidized to the active Pd(II) species by an oxidant, allowing the cycle to restart. rsc.org |

Rhodium-Catalyzed Reactions

Rhodium catalysts, particularly Rh(III) complexes, are also highly effective in mediating transformations of N-aryl-2-aminopyridines. The catalytic cycles often parallel those of palladium but can offer different reactivity and product outcomes. For instance, in the synthesis of certain indole derivatives, a Rh(III)-catalyzed cycle is initiated by a pyridine-directed C(sp²)-H bond activation on the tolyl group to form a stable six-membered rhodacycle. rsc.org

Following the formation of this intermediate, a reactant such as an alkene or an alkyne inserts into the Rh-C bond. rsc.org This migratory insertion is a crucial step that builds the core structure of the product. Subsequent steps can involve protonation, intramolecular nucleophilic addition, and elimination to yield the final product and regenerate the active Rh(III) catalyst. rsc.org For example, in reactions with propenal, the cycle involves the insertion of the alkene, protonation, and an acid-catalyzed intramolecular nucleophilic addition of the amine onto the carbonyl group. rsc.org

Table 2: General Steps in Rh(III)-Catalyzed Functionalization

| Step | Description | Catalyst System Example |

| 1. Cyclometalation | Pyridine-assisted Rh(III) insertion into the ortho C-H bond of the tolyl ring forms a rhodacycle intermediate. rsc.org | [Cp*RhCl₂]₂ |

| 2. Migratory Insertion | A reactant (e.g., alkene, alkyne) coordinates to the rhodium center and inserts into the Rh-C bond. rsc.org | Reactant: Propenal |

| 3. Intermediate Transformation | The resulting intermediate undergoes further steps, such as protonation or nucleophilic attack, to form the product backbone. rsc.org | Acid-catalyzed addition |

| 4. Product Formation & Regeneration | The final product is released through steps like β-hydride elimination or reductive elimination, regenerating the active Rh(III) catalyst. rsc.org | Aromatization |

The analysis of these catalytic cycles reveals that this compound's structure is pivotal. The pyridine ring acts as a reliable directing group, enabling regioselective C-H activation, which is often the rate-determining step, while the amine group can participate in subsequent cyclization steps. rsc.orgmdpi.com This dual functionality makes it a valuable substrate in the atom-economical synthesis of complex nitrogen-containing molecules. researchgate.net

Coordination Chemistry and Ligand Applications of N M Tolyl Pyridine 2 Amine

Design Principles for Pyridine-Based Ligands

While general principles can be discussed, their specific application to N-(m-Tolyl)pyridine-2-amine is not documented.

Denticity and Donor Atom Sets

This compound can be predicted to act as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the exocyclic amine nitrogen. This would form a stable chelate ring with a metal center. The donor atom set would be classified as (N, N). However, without experimental data, this remains a theoretical assessment.

Steric and Electronic Tuning of Ligand Properties

The properties of pyridine-based ligands are commonly tuned by altering substituents. The meta-tolyl group in this compound would be expected to introduce specific steric bulk that could influence the geometry of the resulting metal complex and potentially affect the accessibility of the metal center. Electronically, the methyl group on the tolyl ring is weakly electron-donating, which could subtly influence the electron density on the coordinating nitrogen atoms and, consequently, the stability and reactivity of the metal complex. Studies on related systems show that such modifications can significantly impact the catalytic activity and photophysical properties of the resulting complexes. rsc.orgresearchgate.netnih.gov However, specific studies quantifying these effects for this compound are absent.

Complexation with Transition Metals

General methods for complexing pyridine-amine ligands with transition metals are well-established, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis and Characterization of Metal Complexes

Detailed synthetic procedures, yields, and spectroscopic (NMR, IR, UV-Vis) and structural (X-ray crystallography) characterization data are not available for metal complexes of this compound.

Palladium(II) Complexes

The synthesis of Palladium(II) complexes with various pyridine-based ligands is extensively reported. nih.govuomustansiriyah.edu.iq These complexes often adopt a square planar geometry. A hypothetical synthesis of a Palladium(II) complex with this compound could involve reacting the ligand with a precursor like palladium(II) chloride (PdCl₂). The expected product might be of the form [Pd(this compound)₂]Cl₂ or [Pd(this compound)Cl₂]. Without experimental verification, any discussion of its specific properties, bond lengths, or angles would be speculative.

Uranyl Complexes

The coordination chemistry of uranium, particularly the uranyl ion (UO₂²⁺), is complex. Uranyl complexes with various nitrogen- and oxygen-donating ligands, including some pyridine derivatives, have been synthesized and characterized. nsf.govacs.orgresearchgate.net These complexes often exhibit high coordination numbers with a characteristic linear O=U=O axis. A synthetic route could involve the reaction of a uranyl salt, such as uranyl nitrate (B79036) or acetate (B1210297), with this compound. However, there are no published reports detailing the synthesis, characterization, or structural features of any such complex.

Other Metal Ion Complexes (e.g., Mn, Ni, Zn, Cu)

The synthesis of transition metal complexes with aminopyridine-based ligands is a well-established area of coordination chemistry. cyberleninka.ru While specific studies detailing the synthesis of manganese (Mn), nickel (Ni), and zinc (Zn) complexes with this compound are not extensively documented in the reviewed literature, the general synthetic routes and characterization of analogous aminopyridine complexes provide a strong basis for understanding their formation and properties. Typically, these complexes are prepared by reacting the aminopyridine ligand with a corresponding metal salt, such as a chloride or acetate salt, in a suitable solvent like ethanol (B145695) or methanol. asianpubs.orgrsc.org

The characterization of these complexes involves a suite of spectroscopic and analytical techniques. Elemental analysis is used to confirm the stoichiometry of the metal-ligand framework. cyberleninka.ru Infrared (IR) spectroscopy is a crucial tool to verify the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the C=N and C-N bonds of the pyridine ring, as well as the N-H stretching frequency of the amine group upon complexation, provide evidence of metal-ligand bond formation. orientjchem.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is employed to characterize the structure of these complexes in solution. For diamagnetic complexes, such as those of Zn(II), the chemical shifts of the ligand's protons and carbons will change upon coordination. In some cases, the disappearance of the N-H proton signal in the ¹H NMR spectrum can indicate deprotonation of the amine group upon binding to the metal ion. mdpi.com For paramagnetic complexes, like many of those of Mn(II), Ni(II), and Cu(II), the NMR signals are often broadened, but can still provide valuable structural information.

UV-Visible spectroscopy is used to probe the electronic transitions within the metal complexes. The spectra typically show bands corresponding to π-π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment. mdpi.com

A binuclear copper(II) complex incorporating a ligand closely related to the title compound, 4-methyl-2-(m-tolylamino)pyridine, has been synthesized and structurally characterized. In this complex, [Cu₂(CH₃COO)₄(C₁₃H₁₄N₂)₂], four acetate groups bridge the two copper(II) centers. nih.gov The synthesis involved the reaction of copper acetate with the aminopyridine ligand in acetonitrile, resulting in the formation of greenish-blue crystals. nih.gov This provides a direct analogue for the coordination behavior of this compound with copper(II).

Structural Aspects of Metal-Ligand Coordination

The coordination of this compound to a metal center is anticipated to occur primarily through the pyridinic nitrogen and, depending on the reaction conditions and the metal ion, potentially through the exocyclic amine nitrogen, allowing it to act as a bidentate or monodentate ligand.

Solid-State and Solution-Phase Structural Characterization

In the absence of single-crystal data, powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized complexes.

In solution, various spectroscopic techniques are employed to infer the structure of the complexes. As mentioned, NMR spectroscopy is a powerful tool for elucidating the solution-state structure. Changes in the chemical shifts of the ligand upon coordination can provide insights into the binding mode. For example, in Zn(II) complexes with Schiff base ligands derived from 2-aminopyridine (B139424), the disappearance of the phenolic -OH proton signal and shifts in the azomethine proton signal in the ¹H NMR spectrum confirm coordination through these groups. mdpi.com Similar principles would apply to the N-H proton of this compound.

UV-Visible spectroscopy can also provide clues about the coordination geometry. The position and intensity of the d-d electronic transitions in transition metal complexes are sensitive to the ligand field environment and the coordination number of the metal ion.

Geometrical Preferences (e.g., Distorted Octahedral)

The coordination geometry of a metal complex is influenced by several factors, including the size and electronic configuration of the metal ion, the nature of the ligand, and steric effects. For the metal ions (Mn, Ni, Zn, Cu), a variety of coordination geometries are common.

Octahedral geometry is a frequent coordination mode for many transition metal complexes, including those with aminopyridine ligands. nih.govnih.gov However, this geometry is often distorted. fiveable.mewisdomlib.org Distortions from ideal octahedral symmetry can arise from electronic effects, such as the Jahn-Teller effect, which is common in Cu(II) complexes, or from steric hindrance imposed by bulky ligands. iitk.ac.inresearchgate.net

In the case of the binuclear copper(II) complex with 4-methyl-2-(m-tolylamino)pyridine, the geometry around each copper atom is described as distorted square-pyramidal. nih.gov This is a common geometry for five-coordinate Cu(II) complexes. For other metal ions like Ni(II) and Mn(II), distorted octahedral geometries are frequently observed in their complexes with pyridine-containing ligands. nih.govnih.gov For example, in a nickel(II) bis(pyridine diimine) complex, the Ni(II) cation is octahedrally coordinated. nih.gov Similarly, a manganese(II) complex with (2-pyridyl)methanol exhibits a distorted octahedral environment. nih.gov Zinc(II) complexes with aminopyridine ligands have been observed to adopt both tetrahedral and octahedral geometries depending on the specific ligands and reaction conditions. semanticscholar.orgmdpi.com

Table 1: Common Coordination Geometries of Selected Metal Ions with Pyridine-Based Ligands

| Metal Ion | Common Coordination Geometries | Examples of Ligands |

|---|---|---|

| Mn(II) | Distorted Octahedral | 3-(aminomethyl)pyridine, (2-pyridyl)methanol |

| Ni(II) | Distorted Octahedral, Square Planar | 3-methylpyridine, pyridine diimine |

| Zn(II) | Tetrahedral, Distorted Trigonal Bipyramidal, Octahedral | 2-aminopyridine, 6-phenylpyridine-2-carboxylic acid |

Electrochemistry of Metal Complexes

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of metal complexes. acs.org It provides information about the redox potentials of the metal center and/or the ligand, the stability of different oxidation states, and the electron transfer kinetics. The cyclic voltammograms of metal complexes with pyridine-based ligands often exhibit redox waves corresponding to metal-centered (e.g., M(II)/M(III) or M(II)/M(I)) or ligand-centered redox processes. nih.gov

For instance, studies on Fe(II) polypyridine complexes show reversible or quasi-reversible one-electron transfer processes corresponding to the Fe(II)/Fe(III) redox couple. nih.gov The exact potential of these processes is influenced by the electronic properties of the substituents on the pyridine rings. nih.gov Electron-donating groups tend to make the oxidation of the metal center easier (shift to less positive potentials), while electron-withdrawing groups make it more difficult.

In the case of complexes with redox-active ligands, the ligand itself can undergo oxidation or reduction. The electrochemical behavior of such complexes can be more complex, with multiple redox waves observed in the cyclic voltammogram.

Catalytic Applications of this compound Derived Complexes

Metal complexes derived from aminopyridine ligands have shown significant promise as catalysts in various organic transformations, functioning within the realm of homogeneous catalysis.

Structure Activity Relationship Studies Computational and Mechanistic Focus

In Silico Approaches to Molecular Interaction Prediction

Computational methods are essential in modern drug discovery for predicting how a molecule like N-(m-Tolyl)pyridine-2-amine might interact with biological targets, thereby guiding the synthesis and testing of more effective and specific analogs.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the functional role of the compound and can guide the design of derivatives with enhanced activity. For pyridine (B92270) and pyrimidine (B1678525) derivatives, docking studies have been successfully employed to investigate their binding affinities against various biological targets, including enzymes like kinesin Eg5 and protein kinases such as EGFR. tandfonline.comtubitak.gov.tr

A docking simulation for this compound would begin by placing the molecule into the active site of a selected protein target. The algorithm would then explore various conformations and orientations of the ligand within the binding pocket. The primary goal is to identify the most stable binding pose, which is determined by the types and number of interactions formed between the ligand and the receptor's amino acid residues.

These interactions are predominantly non-covalent and include:

Hydrogen Bonds: The secondary amine (-NH-) group in this compound can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These are critical directional interactions that contribute significantly to binding specificity.

Hydrophobic Interactions: The m-tolyl and pyridine rings are aromatic and thus hydrophobic. They are likely to interact favorably with nonpolar residues in the binding site, such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In studies of similar pyridine derivatives, nonpolar interactions with hydrophobic residues were identified as major contributors to binding energy. nih.gov

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine (B10760008) |

| Amine Linker (-NH-) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine |

| Aromatic Rings (Tolyl, Pyridine) | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| Aromatic Rings (Tolyl, Pyridine) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

The final output of a docking simulation includes a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. A more negative value typically indicates a more favorable and stable interaction. For instance, docking studies on certain 2,6-diaryl-substituted pyridine derivatives targeting the kinesin Eg5 enzyme reported binding energies as low as -9.52 kcal/mol, indicating strong affinity. tubitak.gov.tr Similarly, studies on N-alkylated hydantoin (B18101) derivatives showed that negative binding energies suggest that enzyme inhibition is a thermodynamically favorable and spontaneous process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model would be developed by calculating a set of theoretical molecular descriptors for each compound and then using statistical methods to relate these descriptors to their measured biological activity.

The process involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of theoretical descriptors are calculated. These can be categorized as:

Constitutional (1D/2D): Molecular weight, atom counts, number of rings, etc.

Topological (2D): Descriptors that describe the connectivity of atoms.

Geometrical (3D): Molecular surface area, volume, and shape indices.

Quantum Chemical (3D): Derived from quantum mechanics calculations (e.g., DFT), including HOMO/LUMO energies, dipole moment, and partial atomic charges.

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govchemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. chemrevlett.comrsc.org

For aminopyridine derivatives, QSAR studies have successfully identified key steric and electrostatic fields that influence their anticancer activity, providing predictive models to guide the design of new, more potent inhibitors. nih.govrsc.org A reliable QSAR model for this compound and its analogs could predict the activity of new compounds before they are synthesized, saving time and resources.

Ligand Efficiency and Drug-Likeness Predictions (Computational Descriptors)

In early-stage drug discovery, it is crucial to assess not only the potency of a compound but also its "quality" and potential to be developed into a viable drug. This is often done by calculating various computational descriptors related to ligand efficiency and drug-likeness. nih.govnih.gov

Drug-Likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely candidate for an oral drug. A widely used guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a molecule violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of heavy, non-hydrogen atoms, HAC). It is calculated as: LE = -ΔG / HAC where ΔG is the binding free energy. LE helps in identifying smaller compounds that bind efficiently, which are often better starting points for lead optimization. rgdscience.com

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - LogP. It assesses the balance between potency and lipophilicity.

Binding Efficiency Index (BEI): BEI = pIC50 / MW (in kDa). nih.gov

For this compound, these parameters can be calculated to provide an initial assessment of its drug-like properties.

| Property | Calculated Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C12H12N2 | - | - |

| Molecular Weight (MW) | 184.24 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -NH-) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (both N atoms) | ≤ 10 | Yes |

| Calculated LogP (cLogP) | ~2.8 - 3.2 (estimated) | ≤ 5 | Yes |

| Heavy Atom Count (HAC) | 14 | - | - |

Based on these calculations, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. researchgate.net

Influence of Substituent Effects on Molecular Properties

The specific arrangement of substituents on the this compound scaffold significantly influences its electronic, steric, and physicochemical properties, which in turn dictates its biological activity.

The molecule can be deconstructed into three key components: the pyridine ring, the amine linker, and the m-tolyl group.

Pyridine Ring: As a heteroaromatic ring, the pyridine moiety is electron-withdrawing due to the electronegativity of the nitrogen atom. This influences the electron density of the entire molecule. The nitrogen atom also serves as a hydrogen bond acceptor, a key feature for molecular recognition by protein targets. beilstein-journals.org

Amine Linker (-NH-): The secondary amine acts as a flexible linker between the two aromatic rings. Its nitrogen lone pair can donate into the pyridine ring, affecting its electronic properties. The N-H group is a crucial hydrogen bond donor.

m-Tolyl Group: The phenyl ring provides a scaffold for hydrophobic and π-stacking interactions. The methyl (-CH3) substituent at the meta-position has two main effects:

Electronic Effect: The methyl group is weakly electron-donating through induction. Its placement at the meta position means its electronic influence on the amine linker is primarily inductive, as resonance effects are not transmitted from this position. Studies on substituted 2-[(R-phenyl)amine] systems have shown that the electronic nature of substituents on the phenyl ring can directly impact properties like redox potentials, which vary linearly with Hammett constants. nih.gov

Steric Effect: The methyl group adds steric bulk, which can influence the preferred conformation (torsion angle) between the phenyl ring and the rest of the molecule. This conformational preference can be critical for fitting into a specific protein binding pocket. Research on other aryl-substituted 2-aminopyridines has shown that bulky groups can sometimes improve inhibitory activity, suggesting that the size and shape of substituents are important for optimizing interactions. nih.gov

Electronic Effects of the m-Tolyl Moiety on the Pyridine-2-amine System

The electronic character of this compound is significantly influenced by the interplay between the electron-withdrawing nature of the pyridine ring and the electronic contributions of the m-tolyl substituent. The pyridine ring, with its electronegative nitrogen atom, reduces the electron density of the aromatic system. nih.gov Conversely, the tolyl group, specifically the methyl substituent at the meta position, imparts distinct electronic effects.

The methyl group is generally considered a weak electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the phenyl ring. In the meta position, the methyl group's influence on the aminopyridine system is primarily inductive. This subtle increase in electron density on the phenyl ring can modulate the properties of the bridging amine group and, consequently, the pyridine ring.

Table 1: Calculated Bond Parameters for 2-Aminopyridine (B139424) (Illustrative) This table provides representative data for the parent 2-aminopyridine scaffold from DFT calculations to illustrate the electronic environment. The presence of the m-tolyl group would further modulate these values.

| Parameter | Calculated Value (DFT/B3LYP/6-311G++(d,p)) |

| C-N (exo-bond) | 1.383 Å |

| N1-C2-N7 (exo angle) | 116.27° |

| C3-C2-N7 (exo angle) | 121.24° |

| HOMO-LUMO Energy Gap | -0.2624 eV |

Data sourced from quantum chemical studies on aminopyridines. ijret.org

The low HOMO-LUMO energy gap suggests high chemical reactivity and polarizability for the aminopyridine scaffold. ijret.org The electronic contribution of the m-tolyl group can fine-tune this reactivity, which is a critical aspect in designing molecules for specific biological interactions.

Conformational Flexibility and its Impact on Binding

The conformational freedom of this compound is a key determinant of its ability to adopt a bioactive conformation for binding to a biological target. This flexibility is primarily defined by the rotation around the single bonds connecting the pyridine ring to the amine nitrogen and the amine nitrogen to the tolyl ring. The most significant conformational parameter is the dihedral angle between the planes of the pyridine and tolyl rings.

In N-aryl amine systems, the planarity is often disfavored due to steric hindrance between the ortho hydrogens on both rings. Computational studies on similar biaryl systems show that non-planar conformations are energetically preferred. nih.gov The torsional energy profile typically reveals energy minima at specific dihedral angles, representing the most stable conformations. For instance, in related N-phenylaminopyridine structures, the dihedral angle between the pyridine and phenyl rings is often found to be non-zero, indicating a twisted conformation. acs.org

This inherent flexibility allows the molecule to adapt its shape to fit into a binding pocket. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding. The methyl group in the meta position on the tolyl ring does not introduce significant steric hindrance compared to an ortho substituent, thus allowing for a considerable range of motion. The preferred conformation will be a balance between steric repulsion and electronic effects, such as the optimization of π-system conjugation. The study of different conformations is crucial, as the molecule's three-dimensional shape dictates its interaction with biological macromolecules. libretexts.org

Theoretical Mechanistic Elucidation of Potential Biological Actions

Understanding Molecular Recognition Processes at a Fundamental Level

Molecular recognition is governed by the non-covalent interactions between a ligand and its receptor. The this compound scaffold possesses several key features that can participate in these fundamental interactions.

Hydrogen Bonding: The amine (-NH-) group serves as a hydrogen bond donor. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. These interactions are highly directional and play a crucial role in determining the specificity of ligand binding.

π-π Stacking: Both the pyridine and tolyl rings are aromatic and can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Hydrophobic Interactions: The methyl group of the tolyl moiety and the aromatic rings contribute to the molecule's hydrophobicity, enabling it to interact favorably with nonpolar pockets in a receptor.

Cation-π Interactions: The electron-rich π-system of the tolyl ring can interact with cationic residues like lysine or arginine.

Molecular docking simulations are a powerful tool for predicting the binding mode of a ligand and analyzing these interactions. nih.govdergipark.org.trmdpi.com In such studies, the this compound scaffold would be positioned within a target's active site, and the binding energy would be calculated based on the sum of these intermolecular forces. For example, studies on similar 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as kinase inhibitors utilize docking to understand the key interactions within the ATP-binding site. nih.gov

Role of the this compound Scaffold in Designing Ligands

The pyridine scaffold is one of the most extensively used heterocycles in drug design due to its ability to improve pharmacological properties. nih.govresearchgate.net The N-aryl-pyridine-2-amine core, in particular, is a "privileged scaffold" found in numerous biologically active compounds, especially kinase inhibitors. This structural motif can mimic the hydrogen bonding pattern of the adenine (B156593) hinge-binding region of ATP.

The this compound scaffold offers several advantages for ligand design:

Versatility: The scaffold can be readily functionalized at various positions on both the pyridine and tolyl rings, allowing for the systematic exploration of structure-activity relationships (SAR).

Modulable Properties: The electronic and steric properties can be fine-tuned by changing substituents. The m-tolyl group provides a specific hydrophobic and steric profile that can be exploited to achieve selectivity for a particular target.

Proven Bioactivity: Derivatives of the broader N-aryl-2-aminopyridine and N-aryl-2-aminopyrimidine classes have shown potent inhibitory activity against various targets. nih.govmdpi.com For instance, they are used as a basis for developing inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilms and Mitogen- and stress-activated protein kinase 1 (MSK1). nih.govmdpi.com

Table 2: Examples of Drug Scaffolds Related to N-Arylpyridine-2-amine

| Scaffold Class | Therapeutic Target/Application | Reference |

| N-Phenylpyrimidin-2-amine | c-Met kinase inhibitors (anti-cancer) | mdpi.com |

| Aryl 2-amino pyrimidine | MRSA biofilm inhibitors (anti-bacterial) | nih.gov |

| Arylpyridin-2-yl guanidine | MSK1 inhibitors (anti-inflammatory) | mdpi.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 inhibitors (anti-cancer) | nih.gov |

By serving as a rigid core that correctly positions key interacting groups, the this compound scaffold provides a robust foundation for the design of novel, potent, and selective ligands for a wide range of biological targets.

Future Research Directions and Emerging Paradigms for N M Tolyl Pyridine 2 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional synthetic methods for N-aryl-2-aminopyridines, such as Buchwald-Hartwig or Ullmann couplings, often rely on expensive catalysts, harsh reaction conditions, and stoichiometric reagents, leading to significant waste and high costs. The future of synthesizing N-(m-Tolyl)pyridine-2-amine lies in developing methodologies that are not only efficient but also environmentally benign.